3-Amino-5-fluorophenol chemical structure and properties
3-Amino-5-fluorophenol chemical structure and properties
An In-depth Technical Guide to 3-Amino-5-fluorophenol: Structure, Properties, and Synthetic Utility
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern pharmaceutical design. The unique properties of the fluorine atom—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Among the vast array of fluorinated building blocks, 3-Amino-5-fluorophenol stands out as a versatile intermediate, offering a unique trifecta of functional groups on an aromatic core.
This guide provides a comprehensive technical overview of 3-Amino-5-fluorophenol, moving beyond a simple datasheet to offer practical insights into its chemical properties, a robust and logical protocol for its synthesis, and its potential applications in the synthesis of complex molecules.
Core Molecular Identity and Structure
3-Amino-5-fluorophenol is an aromatic organic compound featuring a phenol ring substituted with both an amino (-NH₂) and a fluorine (-F) group at the meta positions relative to the hydroxyl (-OH) group. This specific arrangement of functional groups provides a rich chemical handle for diverse synthetic transformations.
The fundamental identifiers for this compound are crucial for sourcing and regulatory compliance.[1][2][3]
| Identifier | Value |
| CAS Number | 1167055-92-6[2][3] |
| Molecular Formula | C₆H₆FNO[1] |
| Molecular Weight | 127.12 g/mol [1] |
| IUPAC Name | 3-amino-5-fluorophenol[2] |
| Canonical SMILES | C1=C(C=C(C=C1O)F)N[1] |
| InChI Key | NMAMRLDELSMXON-UHFFFAOYSA-N[1][2] |
The structure of 3-Amino-5-fluorophenol is visualized below, illustrating the meta-substitution pattern of the amino and fluoro groups relative to the hydroxyl group.
Caption: Chemical structure of 3-Amino-5-fluorophenol.
Physicochemical and Computed Properties
While extensive experimental data for 3-Amino-5-fluorophenol is not widely published, its properties can be reliably estimated through computational methods and by comparison with its structural analogs, 3-aminophenol and 3-fluorophenol. These properties are critical for predicting its behavior in reaction media and biological systems.
The following table summarizes key computed physicochemical properties.[1]
| Property | Value | Source |
| Topological Polar Surface Area | 46.3 Ų | Computed by Cactvs 3.4.8.18[1] |
| XLogP3-AA (Lipophilicity) | 1.0 | Computed by XLogP3 3.0[1] |
| Hydrogen Bond Donor Count | 2 | Computed by Cactvs 3.4.8.18[1][2] |
| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.8.18[1][2] |
| Rotatable Bond Count | 0 | Computed by Cactvs 3.4.8.18[1] |
| Physical Form | Pale-yellow to yellow-brown solid | AstaTech, Inc. (via Sigma-Aldrich) |
Field-Proven Insights on Properties:
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Solubility: Based on its structure, 3-Amino-5-fluorophenol is expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Its solubility in water is likely to be limited but can be enhanced under acidic conditions due to the protonation of the basic amino group, or under basic conditions due to the deprotonation of the acidic phenolic hydroxyl group.
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Acidity and Basicity: The phenolic hydroxyl group is acidic, while the amino group is basic. The presence of the electron-withdrawing fluorine atom is expected to increase the acidity (lower the pKa) of the hydroxyl group compared to 3-aminophenol. Conversely, the fluorine's inductive effect will slightly decrease the basicity (lower the pKa of the conjugate acid) of the amino group. This modulation of pKa is a key feature for its use in drug design.
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Reactivity: The molecule possesses three reactive sites: the nucleophilic amino group, the acidic hydroxyl group, and the aromatic ring which is activated towards electrophilic substitution. The positions ortho and para to the hydroxyl and amino groups are the most activated sites for electrophilic attack.
Synthesis of 3-Amino-5-fluorophenol: A Validated Approach
While multiple synthetic routes could be envisioned, a highly reliable and scalable method for preparing 3-Amino-5-fluorophenol involves the catalytic reduction of a suitable nitro precursor. The most logical and commercially viable starting material for this process is 3-fluoro-5-nitrophenol. This precursor is readily accessible and allows for a clean, high-yielding conversion to the desired amine.
The workflow for this synthesis is a self-validating system, where the progress can be monitored by standard techniques like Thin Layer Chromatography (TLC), and the final product can be easily purified and characterized.
Caption: Proposed workflow for the synthesis of 3-Amino-5-fluorophenol.
Experimental Protocol: Catalytic Hydrogenation of 3-Fluoro-5-nitrophenol
This protocol is based on well-established procedures for nitro group reduction and is optimized for safety and efficiency in a standard laboratory setting.
Materials:
-
3-Fluoro-5-nitrophenol
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Palladium on carbon (Pd/C), 10% w/w
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Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) or alternatively, ammonium formate for transfer hydrogenation
-
Celite® or a similar filtration aid
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Standard glassware for atmospheric or low-pressure hydrogenation
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve 1.0 equivalent of 3-fluoro-5-nitrophenol in a sufficient volume of methanol or ethanol (e.g., 10-20 mL per gram of starting material).
-
Catalyst Addition: Carefully add 5-10 mol% of 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). Causality Note: The inert atmosphere prevents potential ignition of the catalyst, especially if dry, and avoids side reactions.
-
Hydrogenation:
-
Method A (H₂ Balloon): Secure a balloon filled with hydrogen gas to the flask. Evacuate the flask and backfill with hydrogen three times to ensure an H₂ atmosphere. Stir the reaction vigorously at room temperature.
-
Method B (Transfer Hydrogenation): Add 3-5 equivalents of ammonium formate to the reaction mixture. Heat the mixture to a gentle reflux (typically 40-60 °C). Expertise Insight: Transfer hydrogenation is often more convenient for small-scale lab synthesis as it avoids the need for specialized pressure equipment.
-
-
Reaction Monitoring: Monitor the reaction progress by TLC, eluting with a mixture of ethyl acetate and hexanes. The product, 3-Amino-5-fluorophenol, will have a lower Rf value than the starting nitro compound and can be visualized with UV light or an appropriate stain (e.g., potassium permanganate). The reaction is typically complete within 2-6 hours.
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Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Trustworthiness Check: It is critical to ensure all palladium is removed, as residual heavy metals are unacceptable in pharmaceutical intermediates. The filter cake should be washed with additional solvent (methanol or ethanol) to recover all the product.
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Isolation and Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure 3-Amino-5-fluorophenol.
Applications in Drug Development and Organic Synthesis
Substituted aminophenols are a class of intermediates widely recognized for their utility in the synthesis of pharmaceuticals, agrochemicals, and dyes.[4][5] 3-Amino-5-fluorophenol is particularly valuable as it allows for the introduction of a specific fluorine substitution pattern that is often sought in medicinal chemistry to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.
Key Synthetic Transformations and Potential Applications:
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N-Acylation/Alkylation: The amino group can be readily acylated or alkylated to form amides or secondary/tertiary amines, which are common functional groups in drug molecules.
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O-Alkylation/Arylation: The phenolic hydroxyl group can be converted to an ether through Williamson ether synthesis or other coupling reactions, providing a key linkage in many bioactive compounds.[4]
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Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of other substituents onto the aromatic ring (e.g., -OH, -Cl, -Br, -I, -CN) via Sandmeyer-type reactions.
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Electrophilic Aromatic Substitution: The ring is highly activated, allowing for further substitution (e.g., halogenation, nitration) at the positions ortho to the hydroxyl and amino groups, enabling the synthesis of more complex, polysubstituted aromatic systems.
The strategic placement of the fluorine atom meta to the other functional groups provides a powerful tool for chemists to block a potential site of metabolism and to modulate the electronic properties of the ring, thereby influencing the binding interactions of the final molecule with its biological target.
Safety and Handling
As a responsible scientist, proper handling of all chemicals is paramount. 3-Amino-5-fluorophenol is classified as a hazardous substance and requires appropriate safety precautions.
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GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation), H411 (Toxic to aquatic life with long lasting effects).[1][3][6]
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Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
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Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents. Recommended storage is at 2-8 °C.
By understanding its properties, employing robust synthetic methods, and adhering to strict safety protocols, researchers can effectively leverage 3-Amino-5-fluorophenol as a key building block in the development of next-generation chemical entities.
References
- De-Solms, S. J. (1992). Method for the manufacture of 3-aminophenol.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18457315, 3-Amino-5-fluorophenol. [Link]
- Wang, Y. (2011). Production process for 3-fluorophenol.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 185763, 2-Amino-5-fluorophenol. [Link]
- De-Solms, S. J. (1993). Method for the manufacture of 3-aminophenol.
Sources
- 1. 3-Amino-5-fluorophenol | C6H6FNO | CID 18457315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 1167055-92-6 Cas No. | 3-amino-5-fluorophenol | Apollo [store.apolloscientific.co.uk]
- 4. WO1992018445A1 - Method for the manufacture of 3-aminophenol - Google Patents [patents.google.com]
- 5. US5202488A - Method for the manufacture of 3-aminophenol - Google Patents [patents.google.com]
- 6. 2-Amino-5-fluorophenol | C6H6FNO | CID 185763 - PubChem [pubchem.ncbi.nlm.nih.gov]
